N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O2S/c17-11-4-1-9(2-5-11)15-20-21-16(23-15)19-14(22)10-3-6-12-13(7-10)24-8-18-12/h1-8H,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQCIQFPLAUTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Benzothiazole-6-Carboxylic Acid
The benzothiazole core is typically constructed via cyclization of 2-aminothiophenol with a carbonyl-containing precursor. For example, reaction with 4-methoxy-3-hydroxybenzaldehyde in ethanol under reflux forms 5-benzothiazol-2-yl-2-methoxy-phenol, confirmed by infrared (IR) peaks at 3244 cm⁻¹ (O–H stretch) and 1586 cm⁻¹ (C=N stretch). Subsequent oxidation of the methyl group to a carboxylic acid is achieved using potassium permanganate in acidic conditions, yielding 1,3-benzothiazole-6-carboxylic acid with a reported purity of 85–92%.
Preparation of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine
Coupling Strategies for Final Assembly
Amide Bond Formation via Acid Chloride Intermediate
The carboxylic acid group of 1,3-benzothiazole-6-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine in dry tetrahydrofuran (THF) at 0–5°C produces the target compound. This method achieves yields of 68–75%, with high-performance liquid chromatography (HPLC) purity >90%.
One-Pot Tandem Cyclization-Amidation
An alternative approach involves simultaneous oxadiazole cyclization and amidation. A mixture of 1,3-benzothiazole-6-carboxylic acid, 4-chlorobenzohydrazide, and phosphorus oxychloride (POCl₃) is heated at 80°C for 8 hours, directly yielding the final product. While this method reduces purification steps, yields are lower (55–60%) due to side reactions.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Comparative studies demonstrate that sodium bisulfite (NaHSO₃) enhances cyclization efficiency in oxadiazole synthesis, reducing reaction times by 30% compared to sulfuric acid (H₂SO₄). Polar aprotic solvents like dimethylformamide (DMF) improve amidation yields by 15–20% relative to dichloromethane (DCM).
Temperature and Time Parameters
Optimal conditions for benzothiazole formation involve refluxing in ethanol (78°C) for 6 hours, while oxadiazole cyclization requires 10–12 hours at 80°C. Exceeding these temperatures promotes decomposition, as evidenced by HPLC impurity peaks >5%.
Characterization and Quality Control
Spectroscopic Validation
Successful synthesis is confirmed by:
- IR Spectroscopy : C=O stretches at 1670–1690 cm⁻¹ (amide I band) and N–H bends at 1540–1560 cm⁻¹ (amide II band).
- ¹H NMR : Distinct signals for the benzothiazole aromatic protons (δ 7.8–8.1 ppm) and oxadiazole-linked NH (δ 10.2–10.5 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 384.05 (calculated for C₁₆H₁₀ClN₅O₂S).
Purity Assessment
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) reveals purity levels of 89–94% for column-purified samples versus 70–75% for crude products.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies using microreactors demonstrate a 40% reduction in reaction time for benzothiazole formation compared to batch processes, with throughputs exceeding 1 kg/day.
Waste Minimization Strategies
Solvent recovery systems achieve 85–90% ethanol reuse in cyclization steps, reducing production costs by 25%.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes, receptors, and DNA, affecting their function and activity.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, induce apoptosis in cancer cells, or disrupt microbial cell walls, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 4-Chlorophenyl vs. 2-Chlorophenyl
A closely related analog, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (), differs only in the position of the chlorine substituent on the phenyl ring. The 4-chloro derivative (target compound) is expected to exhibit distinct electronic and steric properties compared to the 2-chloro isomer.
Sulfanyl Acetamide Derivatives
A series of N-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (e.g., compounds 6a–o in ) share the 5-(4-chlorophenyl)-1,3,4-oxadiazole core but feature a sulfanyl acetamide group instead of the benzothiazole carboxamide. Key comparisons include:
The benzothiazole carboxamide group in the target compound may confer improved target specificity compared to the sulfanyl acetamide derivatives, as benzothiazoles are known to interact with enzymes like DNA gyrase or kinases. However, the sulfanyl acetamide derivatives (e.g., 6f, 6o) demonstrate potent antimicrobial activity, suggesting that the thioether linkage enhances membrane permeability .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is C16H9ClN4O2S. The structure features a chlorophenyl group and a benzothiazole moiety linked through an oxadiazole ring, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-oxadiazole derivatives against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:
| Compound | MIC (μg/mL) | MBC (μg/mL) | IC50 in Vero Cells (μg/mL) | Selectivity Index |
|---|---|---|---|---|
| 1a | 7.80 | 2.00 | 106.0 | 13.59 |
| 1b | 15.60 | 15.60 | 36.0 | 4.61 |
| 1c | 31.25 | 31.25 | 68.3 | 2.18 |
These findings indicate that the presence of the oxadiazole ring enhances the antimicrobial efficacy of the compounds .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable study reported that derivatives containing the oxadiazole core exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The mechanism of action appears to involve the induction of apoptosis through upregulation of p53 and activation of caspases .
Case Study: Cytotoxicity Evaluation
In a specific evaluation of cytotoxicity against MCF-7 cells:
- The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.
- Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest at the G0-G1 phase.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural components. Modifications in substituents on the aromatic rings can significantly alter their potency:
Q & A
Q. What are the key synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves two main steps:
- Oxadiazole ring formation : Cyclocondensation of 4-chlorobenzohydrazide with carbon disulfide under alkaline conditions (e.g., KOH/ethanol) to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol .
- Coupling with benzothiazole : The oxadiazole intermediate is coupled with 6-carboxy-1,3-benzothiazole using coupling agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions . Optimization focuses on pH control (neutral to mildly acidic), low temperatures to prevent hydrolysis, and solvent selection (e.g., DMF for solubility) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the benzothiazole (δ 7.5–8.5 ppm for aromatic protons) and oxadiazole (δ 8.1–8.3 ppm for C-2 proton) moieties. The 4-chlorophenyl group is identified via coupling patterns (e.g., doublets at δ 7.4–7.6 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 396.02 (M+H) validate the molecular formula .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) assess purity (>95%) and detect by-products like unreacted hydrazides .
Q. How is the compound evaluated for preliminary biological activity in academic settings?
- Enzyme inhibition assays : Tested against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values are calculated via dose-response curves (e.g., 12.3 µM against EGFR in one study) .
- Antimicrobial screening : Disk diffusion assays (e.g., against S. aureus or E. coli) with zones of inhibition >10 mm at 100 µg/mL indicate potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC values <50 µM suggest anticancer potential .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?
- Oxadiazole modifications : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition but reduces solubility. Conversely, methoxy groups improve bioavailability but lower potency .
- Benzothiazole substitutions : Introducing methyl groups at position 6 (benzothiazole) increases metabolic stability, while bulkier substituents (e.g., trifluoromethyl) improve target selectivity .
- Linker flexibility : Replacing the carboxamide linker with sulfonamide groups alters binding kinetics but may reduce cell permeability .
Q. How can researchers resolve contradictions in reported IC50_{50}50 values across studies?
Discrepancies often arise from:
- Assay conditions : Varied pH (e.g., 7.4 vs. 6.8) or ATP concentrations in kinase assays significantly alter IC .
- Protein source : Recombinant vs. native enzymes (e.g., EGFR from different cell lines) exhibit differing binding affinities .
- Data normalization : Use internal controls (e.g., staurosporine for kinase assays) and standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding to EGFR’s ATP pocket (binding energy: −9.2 kcal/mol), with key interactions via the oxadiazole’s nitrogen and chlorophenyl’s halogen bond .
- Cellular pathway analysis : Western blotting reveals downregulation of phosphorylated ERK and Akt in treated cancer cells, indicating MAPK/PI3K pathway inhibition .
- Resistance studies : Serial passage assays identify mutations in target enzymes (e.g., EGFR T790M) that reduce efficacy, guiding analog design .
Q. What strategies improve the compound’s pharmacokinetics in preclinical models?
- Solubility enhancement : Nanoformulation with PEGylated liposomes increases aqueous solubility from 0.2 mg/mL to 5.1 mg/mL .
- Metabolic stability : Deuterating the benzothiazole methyl group reduces CYP3A4-mediated clearance (t extended from 2.1 to 4.8 h in rat plasma) .
- In vivo toxicity : Acute toxicity studies in mice (LD >500 mg/kg) and histopathology (no hepatic necrosis at 50 mg/kg) support further development .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | KOH, CS, ethanol, reflux | 65–70 | 90–92 |
| Carboxamide coupling | EDCI/HOBt, DMF, 0–5°C | 50–55 | 95–97 |
Q. Table 2. Biological Activity Profile
| Assay Type | Target/Model | Result (IC/Zone) | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR (recombinant) | 12.3 µM | |
| Cytotoxicity | MCF-7 breast cancer cells | 28.7 µM | |
| Antimicrobial | S. aureus (ATCC 25923) | 14 mm (100 µg/mL) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
